3-Hydroxysolavetivone
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Overview
Description
3-Hydroxysolavetivone is a sesquiterpene compound with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234 . It is a naturally occurring compound found in certain plants, particularly in the Solanaceae family . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxysolavetivone typically involves the hydroxylation of solavetivone, a related sesquiterpene. The hydroxylation can be achieved using various oxidizing agents under controlled conditions. For example, one common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant material using solvents followed by purification steps such as chromatography . Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxysolavetivone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxysolavetivone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have shown its potential antibacterial and antifungal properties.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 3-Hydroxysolavetivone involves its interaction with cellular targets, leading to various biological effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells by regulating transcription factors and cell cycle proteins . Additionally, it may inhibit the growth of bacteria and fungi by disrupting their cell membranes .
Comparison with Similar Compounds
Similar Compounds
Solavetivone: The parent compound from which 3-Hydroxysolavetivone is derived.
3-Hydroxyflavone: Another hydroxylated sesquiterpene with similar biological activities.
Rishitin: A related sesquiterpene with antifungal properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . Its ability to induce apoptosis and its potential use in various industries make it a compound of significant interest .
Properties
CAS No. |
62623-88-5 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3R,5S,6S,7R)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14-,15-/m1/s1 |
InChI Key |
XNIBIEVBMJDRPE-QHSBEEBCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O |
Canonical SMILES |
CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O |
Origin of Product |
United States |
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